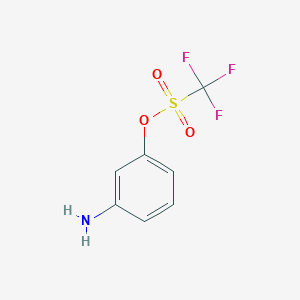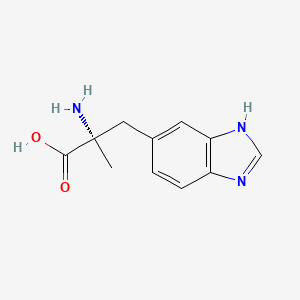
3-(5-Benzimidazolyl)-2-methylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Benzimidazolyl)-2-methylalanine is a compound that features a benzimidazole ring fused to an alanine derivative. Benzimidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities. The presence of the benzimidazole ring in this compound makes it a compound of interest in various fields, including medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzimidazolyl)-2-methylalanine typically involves the condensation of 5-formyl-2’-deoxyuridine with arylenediamine derivatives under specific conditions. One common method employs microwave activation and sodium bisulfite catalysis to achieve nearly quantitative yields . The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of microwave-assisted synthesis can also be adapted for industrial applications to enhance reaction rates and yields.
化学反应分析
Types of Reactions
3-(5-Benzimidazolyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole ring or the alanine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
3-(5-Benzimidazolyl)-2-methylalanine has several scientific research applications, including:
Biology: The compound’s structural similarity to naturally occurring amino acids makes it useful in studying protein-ligand interactions and enzyme mechanisms.
作用机制
The mechanism of action of 3-(5-Benzimidazolyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(5-Benzimidazolyl)-2-methylalanine include other benzimidazole derivatives, such as:
- 2-(2-Benzimidazolyl)-2-methylalanine
- 5,6-Dimethylbenzimidazole
- 2-(4-Thiazolyl)benzimidazole
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the benzimidazole ring and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
26310-01-0 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3H-benzimidazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-11(12,10(15)16)5-7-2-3-8-9(4-7)14-6-13-8/h2-4,6H,5,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI 键 |
RBIXRMRQXIKCRD-NSHDSACASA-N |
手性 SMILES |
C[C@](CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
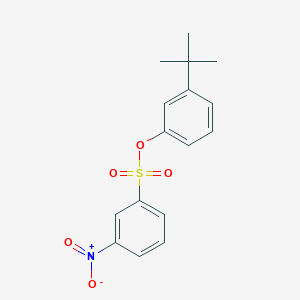
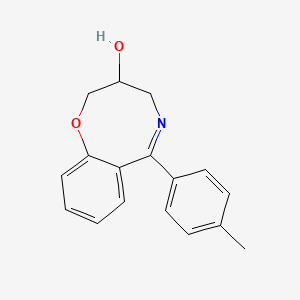
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

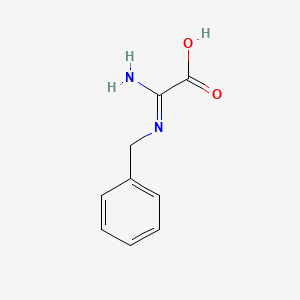
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)

![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
